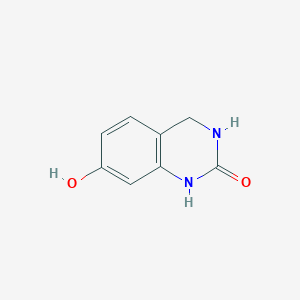

7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H8N2O2/c11-6-2-1-5-4-9-8(12)10-7(5)3-6/h1-3,11H,4H2,(H2,9,10,12) |

InChI Key |

YVAUNAOQQCDCFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)NC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxy 3,4 Dihydroquinazolin 2 1h One and Its Analogues

Strategic Approaches for the Synthesis of the 3,4-Dihydroquinazolin-2(1H)-one Ring System

The construction of the 3,4-dihydroquinazolin-2(1H)-one scaffold is a key focus in medicinal chemistry due to the biological activities exhibited by its derivatives. Synthetic strategies are often designed to be flexible, allowing for the introduction of various substituents to explore structure-activity relationships.

Classical Cyclization Reactions and Precursors

Classical methods for the synthesis of the 3,4-dihydroquinazolin-2(1H)-one ring system typically involve the cyclization of appropriately substituted ortho-aminobenzylamines with a carbonyl source. These reactions are fundamental in heterocyclic chemistry and provide a reliable route to the desired scaffold.

A primary precursor for this approach is 2-aminobenzylamine and its derivatives. The cyclization is commonly achieved by reacting the precursor with a one-carbon (C1) synthon that introduces the carbonyl group of the urea moiety in the final ring. Common C1 synthons include phosgene, triphosgene, carbonyldiimidazole (CDI), and urea.

For instance, the reaction of 2-(aminomethyl)aniline with triphosgene in an inert solvent like tetrahydrofuran (THF) under a nitrogen atmosphere leads to the formation of 3,4-dihydroquinazolin-2(1H)-one in high yield. The reaction proceeds via the formation of an intermediate isocyanate from the primary aromatic amine, followed by intramolecular cyclization with the benzylic amine.

Another classical approach involves the cyclocondensation of N-(2-aminobenzyl)amides, although this can sometimes require harsh reaction conditions or extended reaction times to effect the ring closure. acgpubs.org

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 2-(aminomethyl)aniline | Triphosgene | THF, N₂ atmosphere | 3,4-Dihydroquinazolin-2(1H)-one | 99 |

| 2-aminobenzylamine | Molybdenum hexacarbonyl, Pd(OAc)₂, Cu(OAc)₂, DBU | 1,4-dioxane, 95°C | 3,4-Dihydroquinazolin-2(1H)-one | Not specified |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the advantages of efficiency, atom economy, and the rapid generation of molecular diversity. acs.org For the synthesis of dihydroquinazolinone scaffolds, MCRs provide a convergent approach where three or more starting materials are combined in a single pot to form the desired heterocyclic product.

While specific MCRs for 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one are not extensively documented, general MCR strategies for related quinazolinone structures often utilize an ortho-aminobenzamide or a related precursor, an aldehyde or ketone, and a third component. For the 3,4-dihydroquinazolin-2(1H)-one ring system, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives has been reported to yield diversely substituted 3,4-dihydroquinazolines. nih.gov A microwave-assisted, multicomponent protocol starting from o-formyl carbamates has also been developed for the synthesis of substituted 3,4-dihydroquinazolinones. nih.gov This reaction proceeds through a cascade imine/cyclization/aza-Henry reaction sequence. nih.gov

These MCR approaches highlight the versatility of this strategy in constructing the core quinazolinone structure and could be adapted for the synthesis of the 7-hydroxy derivative by using appropriately substituted starting materials.

Specific Synthetic Pathways for this compound

While the direct synthesis of this compound is not extensively detailed in the available literature, plausible synthetic routes can be proposed based on the established methodologies for the synthesis of the parent ring system and other substituted analogues.

Synthesis from Resorcinol Derivatives

A hypothetical synthetic route to this compound could commence from a resorcinol derivative. Resorcinol (1,3-dihydroxybenzene) provides the basic phenolic structure required for the 7-hydroxy substituent. A plausible multi-step synthesis could involve the following transformations:

Nitration: Selective nitration of resorcinol to introduce a nitro group at the 2-position.

Reduction: Subsequent reduction of the nitro group to an amino group, yielding 2-aminobenzene-1,3-diol.

Functionalization: Introduction of an aminomethyl group at the ortho position to the newly formed amine. This could be a challenging step requiring specific directing group strategies.

Cyclization: The resulting 2-amino-4-hydroxybenzylamine could then be cyclized with a suitable C1 synthon like urea or phosgene to form the final this compound.

It is important to note that this proposed pathway is based on general organic synthesis principles and the known reactivity of the involved functional groups. The actual execution of this synthesis would require experimental optimization of each step to achieve reasonable yields and selectivity.

Alternative Preparative Routes and Optimization

An alternative and more direct hypothetical approach would start from a pre-functionalized benzene (B151609) ring. For example, the synthesis could begin with 4-hydroxy-2-nitrobenzonitrile.

Reduction of the Nitro Group: The nitro group could be selectively reduced to an amine, yielding 2-amino-4-hydroxybenzonitrile.

Reduction of the Nitrile Group: The nitrile group could then be reduced to a primary amine, affording 2-amino-4-hydroxybenzylamine.

Cyclization: The final step would be the cyclization of 2-amino-4-hydroxybenzylamine with a carbonyl source such as urea, carbonyldiimidazole, or triphosgene to yield this compound.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of heterocyclic compounds like this compound to improve efficiency, yield, and purity.

Solid-Phase Synthesis: A notable innovation is the use of solid-phase synthesis (SPS) for the preparation of 3,4-dihydroquinazolin-2(1H)-one derivatives. nih.gov This technique involves attaching the starting material to a solid support (resin) and carrying out the subsequent reactions in a stepwise manner. nih.gov SPS offers several advantages, including the ease of purification by simple filtration and washing, and the potential for automation and combinatorial library synthesis. nih.gov A strategy for the solid-phase synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones has been developed, which could be adapted for the synthesis of the 7-hydroxy analogue. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times and improve yields. A microwave-assisted multicomponent protocol for the synthesis of substituted 3,4-dihydroquinazolinones has been reported. nih.gov This method utilizes the efficient heating provided by microwaves to drive the reaction to completion in a much shorter time compared to conventional heating methods. nih.gov

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety. While not specifically reported for this compound, flow chemistry has been applied to the synthesis of related heterocyclic systems and represents a promising area for future methodological innovation.

These advanced techniques, along with the development of novel catalysts and reaction conditions, continue to drive innovation in the synthesis of complex heterocyclic molecules.

Solid-Phase Synthesis Strategies

Solid-phase synthesis (SPS) offers a robust platform for the combinatorial synthesis of dihydroquinazolin-2(1H)-one derivatives, enabling the rapid generation of compound libraries for biological screening. nih.gov This methodology limits the need for traditional purification steps, as reagents and by-products can be washed away from the resin-bound product. nih.gov

A notable strategy involves using a tetrafunctional scaffold, such as N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, as a starting material. nih.gov This allows for the development of diverse building blocks by leveraging the reactivity of the fluoro, nitrophenyl, amino, and carboxyl groups. nih.gov This approach has been successfully employed to synthesize a series of 1,4-disubstituted and 3,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.govresearchgate.net The solid-phase approach is valuable for high-throughput synthesis, which is essential for exploring potentially bioactive molecules. researchgate.net

In one study, a library of 19 dihydroquinazoline-2(1H)-one derivatives was synthesized using a novel solid-phase method. nih.govnih.gov The biological evaluation of these compounds revealed significant anti-proliferative activity against several cancer cell lines. nih.gov

| Compound | Target Cell Line | Activity (IC₅₀) |

|---|---|---|

| CA1-e | A2780 (Ovarian Cancer) | 22.76 μM |

| CA1-g | A2780 (Ovarian Cancer) | 22.94 μM |

| CA1-7 | Antioxidant Assay | 57.99 μM |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the synthesis of quinazolinone derivatives, significantly reducing reaction times and often increasing yields compared to conventional heating methods. nih.govmdpi.com This technology is particularly effective for reactions like the Niementowski quinazoline (B50416) synthesis, which traditionally requires high temperatures and lengthy procedures. nih.gov

One microwave-assisted protocol involves a multicomponent reaction to create substituted 3,4-dihydroquinazolinones through a cascade imine/cyclization/aza-Henry reaction sequence. nih.gov This method is noted for its speed, flexibility, and tolerance of various functional groups. nih.gov Another efficient approach is the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, which can be performed with or without a ligand under microwave irradiation. sci-hub.cat This method is applicable to a broad range of substrates, including aliphatic, aryl, and heterocyclic amidines. sci-hub.cat

The benefits of microwave irradiation are clearly demonstrated when comparing reaction outcomes with traditional methods. For instance, a reaction that yielded 55% of a product after 30 hours under classical conditions produced a 78% yield in just 1.5 hours with microwave heating. nih.gov

| Reaction Type | Method | Reaction Time | Yield |

|---|---|---|---|

| Cyclization to Quinazolin-4(3H)-ones | Classical Heating (84°C) | 30 hours | 55% |

| Microwave Irradiation (70°C, 500W) | 1.5 hours | 78% | |

| Synthesis of Pyrazolines | Classical Heating (Reflux) | 3-5 hours | Lower Yields |

| Microwave Irradiation (120°C, 500W) | Shorter Time | Higher Yields |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of dihydroquinazolinone derivatives aims to reduce the environmental impact by using sustainable catalysts, eco-friendly solvents, and energy-efficient methods. nih.govnih.gov

A significant advancement in this area is the use of natural, biodegradable catalysts. For example, lemon juice has been successfully used as a natural acid catalyst for the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This method, when combined with concentrated solar radiation (CSR) as a renewable energy source, achieved product yields of up to 97% in just 10 minutes. nih.gov

The use of alternative solvent systems is another cornerstone of green synthesis. Ionic liquids (ILs) and ionic liquid-water systems have been employed for the direct cyclocondensation of anthranilamides and aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones in high yields without the need for an additional catalyst. rsc.org Water, being a non-toxic and readily available solvent, is also an excellent medium for microwave-assisted, iron-catalyzed synthesis of quinazolinone derivatives. sci-hub.cat These approaches not only minimize waste but also avoid the use of hazardous organic solvents. sci-hub.catnih.gov

| Principle | Methodology | Key Features | Reference |

|---|---|---|---|

| Renewable Catalyst & Energy | Lemon juice catalyst with Concentrated Solar Radiation (CSR) | Biodegradable catalyst, renewable energy, 97% yield in 10 minutes. | nih.gov |

| Eco-friendly Solvents | Synthesis in Ionic Liquids (ILs) or IL-water systems | No additional catalyst needed, high to excellent yields. | rsc.org |

| Aqueous Media | Microwave-assisted, iron-catalyzed cyclization in water | Avoids organic solvents, rapid, efficient. | sci-hub.cat |

| Recyclable Catalysts | Use of recyclable Lewis acid catalysts or β-Cyclodextrin | Minimizes waste, catalyst can be reused without significant loss of activity. | nih.gov |

Chemical Derivatization and Structure Activity Relationship Sar Studies of 7 Hydroxy 3,4 Dihydroquinazolin 2 1h One Derivatives

Design Principles for Structural Diversification

Substituents on the dihydroquinazolin-2(1H)-one nucleus can dramatically alter its biological activity. The effect of a substituent is highly dependent on its position and intrinsic properties (e.g., electron-donating or electron-withdrawing).

The Benzene (B151609) Ring (Positions 5, 6, and 8): The aromatic portion of the scaffold is a common site for modification. The 7-hydroxy group is a critical feature, capable of acting as both a hydrogen-bond donor and acceptor, which can be crucial for anchoring the molecule within a biological target's binding site. researchgate.net Studies on related quinazolinone systems have shown that the introduction of other substituents on this ring can have significant effects. For instance, in some series, the presence of a chlorine atom at the C7 position was found to enhance anticonvulsant activity. nih.gov Conversely, for a class of 4(3H)-quinazolinone antibacterials, substitution at the C6 and C7 positions with a hydroxyl group led to a loss of activity, indicating that this region is highly sensitive to modification and that the specific placement of functional groups is critical for potency. acs.org

The Dihydropyrimidinone Ring (Positions 1, 3, and 4): The nitrogen atoms at positions 1 and 3, and the carbon at position 4, are also key sites for derivatization. The N1 and N3 positions can be alkylated or acylated to explore the impact of steric bulk and hydrogen-bonding capacity. The N-H group at position 1 and the carbonyl group at position 2 are important hydrogen-bonding sites. Modification at the N3 position with various moieties, such as 5-membered heterocyclic rings, has been shown to be a successful strategy in developing active anticonvulsant agents. nih.gov

The synthesis of chemical libraries containing a wide array of 7-hydroxy-3,4-dihydroquinazolin-2(1H)-one derivatives is a cornerstone of the drug discovery process. These libraries allow for high-throughput screening to identify initial lead compounds. The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" due to its ability to bind to a variety of biological targets. researchgate.net

The most common approach for generating such libraries is through multicomponent reactions. A typical synthetic route involves the cyclocondensation of a 2-amino-4-hydroxy-benzamide (as the precursor for the 7-hydroxy core) with a diverse set of aldehydes or ketones. nih.gov By systematically varying the aldehyde component, a vast number of derivatives with different substituents at the C2 position can be rapidly synthesized. This strategy allows for the exploration of a large chemical space, introducing diversity in terms of size, lipophilicity, and electronic properties, which is essential for identifying compounds with desired biological activities. nih.govnih.gov

Positional Analogues and Isomeric Investigations

Isomerism, including positional isomerism, plays a critical role in determining the biological activity of a molecule. solubilityofthings.com The specific placement of functional groups on the this compound scaffold dictates the molecule's three-dimensional shape and its interaction with biological macromolecules.

Investigations into positional analogues of related heterocyclic compounds have consistently shown that even minor changes in substituent location can lead to drastically different pharmacological outcomes. For example, studies on hydroxyquinoline conjugates revealed that different regioisomers exhibit varied antioxidant and antibacterial activities. rsc.org Similarly, research on other heterocyclic systems demonstrated that a linear attachment of a functional group resulted in a more potent antibacterial agent compared to its angularly attached positional isomer. nih.gov

Applying this principle to the this compound scaffold, it is understood that the position of the hydroxyl group is critical. Moving the -OH group from the C7 position to the C6 or C8 position would alter the molecule's electronic properties and its spatial arrangement of hydrogen-bond donors and acceptors. Such a change would likely have a profound impact on binding affinity and biological activity. Indeed, SAR studies on certain quinazolinone derivatives have shown that introducing a hydroxyl group at either the C6 or C7 position was not tolerated, resulting in a complete loss of antibacterial activity, highlighting the stringent structural requirements for activity in that chemical series. acs.orgnih.gov

Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives

SAR analysis is a systematic process used to correlate specific structural features of a compound with its biological effect. By synthesizing and testing a series of related analogues, researchers can deduce which parts of the molecule are essential for its activity.

Detailed SAR studies on the related 4(3H)-quinazolinone scaffold have provided valuable insights that can inform the design of this compound derivatives. For a series of antibacterials targeting Staphylococcus aureus, specific substitutions on the quinazolinone core were directly correlated with changes in potency, as measured by the Minimum Inhibitory Concentration (MIC).

For example, modifications were made at the R¹ and R² positions of a 2-styryl-3-phenyl-4(3H)-quinazolinone core. The results demonstrated that hydrophilic groups were generally favored at the R² position, and the precise placement of hydrogen-bond donors and acceptors was crucial for potency. acs.orgnih.gov Acetylation or methylation of a hydroxyl group at the R² position led to a loss of activity, suggesting a hydrogen-bond donor was preferred at that site. acs.org

| Compound | R¹ Substitution | R² Substitution | MIC (μg/mL) vs. S. aureus |

|---|---|---|---|

| 1 | 4-CN | 3-OH | 0.12 |

| 2 | 4-CN | 3-OMe | 0.5 |

| 3 | 4-CN | 3-NH₂ | 0.5 |

| 4 | 4-CN | 3-NHAc | 0.06 |

| 5 | 4-CN | 3-NHSO₂Me | 0.015 |

| 6 | 4-F | 3-NHSO₂Me | 0.004 |

| 7 | 4-CN | Unsubstituted | 2 |

| 8 | 4-CN | 4-OH | >16 |

This table is adapted from SAR data on a 4(3H)-quinazolinone antibacterial scaffold. acs.orgnih.gov The data illustrates how substitutions correlate with biological potency.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. youtube.com For derivatives of the dihydroquinazolinone scaffold, several key pharmacophoric elements have been identified through computational modeling and SAR studies. nih.govnih.govresearchgate.net

The essential features generally include:

Hydrogen Bond Donors: The N-H group at position 1 is a crucial hydrogen bond donor. The hydroxyl group at position 7 also serves as a key hydrogen bond donor. researchgate.net

Hydrogen Bond Acceptors: The carbonyl oxygen at position 2 is a primary hydrogen bond acceptor. The nitrogen at position 3 and the oxygen of the 7-hydroxy group can also act as acceptors.

Aromatic/Hydrophobic Region: The fused benzene ring provides a large hydrophobic surface that can engage in van der Waals or pi-stacking interactions with non-polar residues in a binding pocket.

Substituent Vector: The C2 position serves as a key vector for introducing a variety of substituents that can probe different regions of a binding site, often targeting additional hydrophobic pockets or forming further hydrogen bonds to enhance potency and selectivity.

The 7-hydroxy group is a particularly important pharmacophoric element. Molecular modeling studies on related quinazolinones have shown that a hydroxyl group on the quinazolinone ring can form a specific hydrogen bond with amino acid residues such as methionine within an enzyme's active site, an interaction that may be critical for inhibitory activity. researchgate.net Therefore, the precise orientation and hydrogen-bonding capability of the 7-hydroxy group, in combination with features of the core scaffold, define the pharmacophore for this class of compounds.

Molecular and Cellular Mechanistic Investigations of 7 Hydroxy 3,4 Dihydroquinazolin 2 1h One Derivatives

Enzymatic Inhibition Profiling (In Vitro Studies)

Inhibition of Carbonic Anhydrase Isoforms

Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related compound to 7-hydroxy-3,4-dihydroquinazolin-2(1H)-one, have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These studies reveal a notable selectivity profile. For instance, the parent compound, 7-amino-3,4-dihydro-1H-quinolin-2-one, was found to be a weak inhibitor of the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) greater than 10 µM for hCA II and in the micromolar range for hCA I. nih.gov However, it demonstrated effective inhibition against the cytosolic isoform hCA VII (Kᵢ of 480 nM) and the transmembrane, tumor-associated isoforms hCA IX, hCA XII, and hCA XIV, with Kᵢ values ranging from 16.1 to 510 nM. nih.gov The most significantly inhibited isoform was hCA XII, with a Kᵢ of 16.1 nM. unifi.it

Further derivatization of the 7-amino moiety led to a series of compounds that were also tested against hCA I, II, IV, and IX. nih.govsemanticscholar.org The results indicated that hCA IX was the most inhibited isoform, with Kᵢ values in the nanomolar to low micromolar range (243.6 to 2785.6 nM). nih.govsemanticscholar.org In contrast, these derivatives showed weak inhibition of hCA I and II and did not inhibit hCA IV. nih.govsemanticscholar.org This selective inhibition of tumor-associated carbonic anhydrases, such as hCA IX and XII, over the ubiquitous cytosolic isoforms suggests potential for targeted therapeutic applications. unifi.ittandfonline.com

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 7-amino-3,4-dihydro-1H-quinolin-2-one

| Isoform | Inhibition Constant (Kᵢ) |

|---|---|

| hCA I | 0.90–9.5 µM |

| hCA II | >10 µM |

| hCA VII | 480 nM |

| hCA IX | 124 nM |

| hCA XII | 16.1 nM |

| hCA XIV | 510 nM |

Modulation of Glycosidase Enzymes (e.g., α-Glucosidase, α-Amylase)

Quinazolin-4(3H)-one and 2,3-dihydroquinazolin-4(1H)-one derivatives have been synthesized and evaluated for their inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.govacs.org One study reported a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety as potent α-glucosidase inhibitors. nih.gov The most active compound in this series demonstrated an IC₅₀ value of 14.4 µM, which was significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov Kinetic studies revealed a competitive mode of inhibition for this potent derivative. nih.gov

Another study focused on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines. The synthesized compounds exhibited potent α-glucosidase inhibitory activity, with some derivatives showing stronger inhibition than acarbose. acs.org These findings highlight the potential of the quinazolinone scaffold in developing new agents for managing conditions associated with postprandial hyperglycemia.

Table 2: α-Glucosidase Inhibition by a Quinazolin-4(3H)-one Derivative

| Compound | IC₅₀ (µM) |

|---|---|

| Most Active Derivative | 14.4 |

| Acarbose (Standard) | 750.0 |

Data from a study on quinazolin-4(3H)-one derivatives. nih.gov

Tyrosinase Enzyme Inhibition Studies

The inhibitory potential of quinazolinone derivatives against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been explored. mdpi.comnih.gov A series of substituted quinazolinone derivatives were synthesized, with one compound, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, identified as a potent inhibitor. mdpi.com This derivative exhibited an IC₅₀ value of 103 ± 2 μM, which is superior to the standard inhibitor arbutin (B1665170) (IC₅₀ = 180 μM). mdpi.com

Kinetic analysis of this compound revealed a mixed-type and reversible inhibition mechanism, with Kᵢ and Kᵢs values of 117.07 μM and 423.63 μM, respectively. mdpi.com Further studies have also identified other quinazolin-4(3H)-one derivatives with significant tyrosinase inhibitory activity, with some demonstrating IC₅₀ values in the low micromolar to nanomolar range. nih.gov These findings suggest that the quinazolinone scaffold is a promising template for the development of novel tyrosinase inhibitors for applications in cosmetics and medicine. mdpi.comnih.gov

Table 3: Tyrosinase Inhibition by a Quinazolinone Derivative

| Compound | IC₅₀ (µM) |

|---|---|

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | 103 ± 2 |

| Arbutin (Standard) | 180 |

Data from a study on quinazolinone derivatives. mdpi.com

Phosphodiesterase Inhibition

Quinazolinone and its derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides. cu.edu.egnih.govresearchgate.netresearchgate.net A novel series of quinazolinone derivatives were synthesized and tested for their inhibitory activity against phosphodiesterase 4B (PDE4B). One compound, in particular, showed promising inhibitory activity comparable to that of the well-known PDE4 inhibitor, Rolipram. cu.edu.egresearchgate.net

In another study, a series of thioxoquinazoline derivatives were designed and evaluated as inhibitors of PDE7A1 and PDE4D2. nih.gov Many of these compounds displayed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7A1 and at the micromolar level against PDE4D2. nih.gov Certain derivatives were identified as potential PDE7/PDE4 dual inhibitors. nih.gov These results indicate that the quinazolinone scaffold can be effectively modified to produce potent and selective PDE inhibitors. cu.edu.egnih.govresearchgate.netresearchgate.net

Kinase Inhibitory Activity (e.g., EGFR, HER2, BRD9)

The quinazolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous studies have demonstrated the potent inhibitory activity of quinazolin-4(3H)-one derivatives against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. nih.govnih.govresearchgate.netplos.org For instance, a series of 6-salicyl-4-anilinoquinazoline derivatives were synthesized and evaluated, with one compound exhibiting potent dual EGFR/HER2 inhibitory activity with IC₅₀ values of 0.12 µM and 0.096 µM, respectively. plos.org These values are comparable to the approved drugs Erlotinib and Lapatinib. plos.org

Table 4: EGFR and HER2 Kinase Inhibition by a 6-salicyl-4-anilinoquinazoline Derivative

| Kinase | IC₅₀ (µM) |

|---|---|

| EGFR | 0.12 |

| HER2 | 0.096 |

Data from a study on 6-salicyl-4-anilinoquinazoline derivatives. plos.org

Monoamine Oxidase (MAO-A) and Acetylcholinesterase (AChE) Interactions

Derivatives of 3,4-dihydro-2(1H)-quinolinone, structurally similar to the core of this compound, have been investigated for their interactions with enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov A study on diversely functionalized quinolinones reported their potential as AChE inhibitors. nih.gov

Furthermore, the inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives has also been a subject of investigation. nih.gov While specific data on the MAO-A inhibitory activity of this compound derivatives is limited in the searched literature, the exploration of related scaffolds suggests that this class of compounds may interact with monoamine oxidases.

Cellular Target Engagement and Pathway Modulation (Pre-clinical In Vitro Models)

In Vitro Anti-proliferative Activity Against Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anti-proliferative agents against various cancer cell lines. These in vitro assays are crucial for identifying lead compounds with potent cytotoxic effects.

A study focusing on novel 4-Hydroxyquinazoline (B93491) derivatives identified a compound, designated B1, which demonstrated superior cytotoxicity in primary PARPi-resistant HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines compared to the PARP inhibitor Olaparib. mdpi.com The anti-proliferative activities of B1 were found to be time-dependent. mdpi.com Notably, while B1 showed potent inhibitory activity against MDA-MB-231 breast cancer cells, it exhibited no significant toxicity to normal human hepatocytes (LO2) or normal human colonic epithelial cells (NCM460), indicating a degree of selectivity for cancer cells. mdpi.com

Another investigation into a series of 3,4-disubstituted dihydroquinazolin-2(1H)-ones revealed that most of the synthesized compounds possessed anti-proliferative activity against HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov Among them, compounds CA1-e and CA1-g were particularly effective against A2780 cells. nih.gov

Furthermore, a series of twenty new quinazolinone derivatives bearing a piperonyl moiety were screened for their cytotoxic activity against HepG-2 and MCF-7 (breast cancer) cell lines. nih.gov The results showed a broad range of inhibitory concentrations (IC50), with some compounds exhibiting activity in the low micromolar range. nih.gov Similarly, a study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones found them to be broad-spectrum cytotoxic agents against a wide panel of human cancer cell lines, including those from colon (HT29), glioblastoma (U87), breast (MCF-7), ovarian (A2780), and lung (H460) cancers. rsc.orgnih.gov Specifically, compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) showed exceptionally high potency, with activity less than 50 nM against several cell lines. rsc.orgnih.gov

The anti-proliferative activities of various quinazolinone derivatives are summarized in the tables below.

Table 1: Anti-proliferative Activity of 4-Hydroxyquinazoline Derivatives Data sourced from a study on PARPi-resistant cell lines. mdpi.com

| Compound | HCT-15 IC50 (µM) | HCC1937 IC50 (µM) |

| B1 | 1.83 | 3.54 |

| B2 | 10.26 | 12.83 |

| B3 | 13.28 | 15.62 |

| B4 | 15.62 | 19.36 |

| B5 | 19.33 | 21.44 |

| B6 | 21.39 | 25.37 |

| B7 | 25.31 | 29.88 |

| Olaparib | 15.28 | 19.82 |

Table 2: Anti-proliferative Activity of Dihydroquinazoline-2(1H)-one Derivatives Data represents IC50 values in µM. nih.gov

| Compound | HepG-2 | A2780 | MDA-MB-231 |

| CA1-e | 37.59 | 22.76 | >70 |

| CA1-g | 45.41 | 24.94 | >70 |

| Gefitinib (Control) | 25.33 | 28.71 | 35.42 |

Table 3: Anti-proliferative Activity of 3-Methyl-quinazolinone Derivatives Data represents IC50 values in µM. nih.gov

| Compound | A549 (Lung) | PC-3 (Prostate) | SMMC-7721 (Liver) |

| 5g | 1.08 | 1.34 | 1.56 |

| 5k | 0.88 | 1.02 | 1.23 |

| 5l | 1.15 | 1.25 | 1.48 |

| Gefitinib (Control) | 0.95 | 1.21 | 1.35 |

| 5-Fluorouracil (Control) | 2.12 | 2.53 | 2.87 |

Investigation of Apoptosis Induction Pathways

The anti-proliferative effects of this compound derivatives are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have begun to elucidate the specific pathways involved.

One key mechanism involves the induction of the intrinsic apoptosis pathway, often characterized by the activation of specific caspase enzymes. For instance, the derivative B1 was found to induce apoptosis in HCT-15 and HCC1937 cell lines in a concentration-dependent manner, as demonstrated by flow cytometry. mdpi.com Another study on novel 2-sulfanylquinazolin-4(3H)-one derivatives found that the most active compound, 5d , provoked apoptosis by upregulating the expression of pro-apoptotic genes such as Bax, caspase-3, and caspase-9, while simultaneously downregulating the anti-apoptotic gene Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. The observed increase in caspases-3 and -9 activity suggests the involvement of the mitochondrial-mediated apoptotic pathway. mdpi.comnih.gov

In addition to direct caspase activation, some derivatives affect cell cycle progression, pushing cancer cells toward an apoptotic fate. Studies on certain 3,4-dihydroquinazolinone derivatives revealed they could impair cell proliferation by arresting the cell cycle at the G2/M phase. nih.gov Another compound, 5k , was also found to arrest the cell cycle of A549 cells in the G2/M phase and could induce late-stage apoptosis at higher concentrations. nih.gov Similarly, compound 5d was shown to arrest the HepG2 cell cycle at the S phase. mdpi.com This disruption of the normal cell cycle prevents cancer cells from dividing and can trigger apoptosis.

Further evidence for apoptosis induction comes from Annexin V-FITC assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov The significant increase in early apoptosis detected by this method, coupled with elevated caspase-3 levels, confirms that these quinazolinone derivatives can effectively trigger programmed cell death in cancer cells. nih.gov

Antioxidant Mechanisms at the Cellular Level

The quinazolinone scaffold, particularly when derivatized with phenolic groups, has been investigated for its antioxidant properties. These compounds can exert protective effects through various mechanisms, including radical scavenging and metal ion chelation. mdpi.com The number and position of phenolic hydroxyl groups are directly related to the antioxidant activity. mdpi.com Studies have shown that linking the quinazolin-4-one scaffold with polyphenolic compounds can lead to an enhanced antioxidant effect. mdpi.comnih.govresearchgate.net Specifically, ortho-diphenolic derivatives have been shown to exert a stronger antioxidant effect than standards like ascorbic acid and Trolox. mdpi.comresearchgate.net

However, in the context of cancer therapy, some derivatives can exhibit a pro-oxidant mechanism. Instead of neutralizing reactive oxygen species (ROS), they can stimulate the formation of intracellular ROS within cancer cells. mdpi.com This increase in oxidative stress can lead to depolarization of the mitochondrial membrane, which is a key event in triggering the intrinsic apoptosis pathway. mdpi.com

For example, the cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene, a related sesquiterpene, against breast cancer cells is attributed to its ability to induce oxidative stress. nih.gov This compound was shown to significantly increase intracellular ROS levels and induce lipid peroxidation. nih.gov The resulting oxidative stress is believed to be the primary mechanism driving the cells into apoptosis. nih.gov This pro-oxidant action is a recognized strategy in cancer treatment, where the inherent oxidative stress in tumor cells is exacerbated to a lethal level.

Therefore, the role of these compounds can be twofold: they may act as traditional antioxidants, or they can function as pro-oxidant agents within the specific microenvironment of a cancer cell to promote cell death. mdpi.comnih.gov This dual potential makes them versatile candidates for further therapeutic development.

Computational Chemistry and Molecular Modeling in Research on 7 Hydroxy 3,4 Dihydroquinazolin 2 1h One

Molecular Docking Simulations for Ligand-Target Interactions

Binding Mode Prediction and Active Site Analysis

Docking simulations are crucial for predicting how dihydroquinazolinone derivatives orient themselves within the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are essential for binding.

For instance, in studies of dihydroquinazolinone derivatives as potential anticancer agents, molecular docking has been used to predict their binding modes within the active sites of enzymes like Poly (ADP-ribose) polymerase 10 (PARP10). nih.gov Research on a series of 1,2,3-triazole derivatives of 2,3-dihydroquinazolin-4(1H)-one revealed specific interactions with key amino acid residues. One of the most potent compounds, 10f , was shown to form pi-pi T-shaped and pi-alkyl interactions with residues Tyr932 and Ala911 via its dihydroquinazolinone ring. researchgate.net Similarly, docking studies on 4-hydroxyquinazoline (B93491) derivatives targeting PARP revealed that a hydrogen bond with the residue ASP766 could be crucial for enhancing activity. nih.govmdpi.com

Another study focusing on 2,3-dihydroquinazolin-4(1H)-ones as tubulin polymerization inhibitors used molecular modeling to dock compounds into the colchicine (B1669291) binding pocket of tubulin. nih.govrsc.org The simulations highlighted well-conserved interactions, providing a structural basis for their biological activity. nih.govrsc.org

These analyses of binding modes are fundamental for understanding how substitutions on the dihydroquinazolinone scaffold can influence target affinity and specificity, guiding the design of new analogs with improved therapeutic potential.

Interaction Energetics and Hotspot Identification

Beyond predicting the binding pose, docking programs calculate a scoring function to estimate the binding affinity (interaction energy) between the ligand and the target. nih.gov This score helps in ranking different compounds and prioritizing them for synthesis and biological testing. A more negative binding energy value typically indicates a more stable and favorable interaction. nih.gov

In a study involving dihydroquinazoline-2(1H)-one derivatives designed as anticancer agents, the conformation with the lowest docking binding energy was selected for further analysis. nih.gov The interaction energies for two potent compounds, CA1-e and CA1-g , when docked into the HER2 binding cavity, were calculated to understand their affinity. These compounds formed multiple hydrogen bonds with key residues like SER728, MET801, and ARG849, contributing to their stable binding. nih.gov

By analyzing the interactions across a series of docked compounds, researchers can identify "hotspots" within the active site—regions where interactions are particularly crucial for high-affinity binding. This information is invaluable for structure-based drug design, allowing chemists to modify ligands to better exploit these hotspots. For example, if a specific hydrogen bond with a particular residue is consistently observed in the most active compounds, future designs will aim to maintain or enhance this interaction.

| Compound Series | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Dihydroquinazolinones (10a-f) | PARP10 | Tyr932, Ala911, His887 | Pi-pi T-shaped, Pi-alkyl | nih.govresearchgate.net |

| 4-Hydroxyquinazolines (B1) | PARP | ASP766, GLY863, SER904 | Hydrogen Bonding | nih.govmdpi.com |

| Dihydroquinazolin-2(1H)-ones (CA1-e, CA1-g) | HER2 (ERBB2) | SER728, MET801, ARG849, CYS805 | Hydrogen Bonding | nih.gov |

| Dihydroquinazolin-4(1H)-ones (39, 64) | Tubulin | (Colchicine binding pocket) | Conserved interactions | nih.govrsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique is used to assess the stability of the docked complex and to analyze the conformational changes that may occur upon ligand binding. nih.gov

MD simulations have been applied to quinazolinone and its derivatives to validate docking results and to gain a deeper understanding of the binding stability. mdpi.com For example, a 100 ns MD simulation was used to study the stability of 2,3-dihydroquinazolin-4(1H)-one derivatives complexed with key proteins from Leishmania. mdpi.com The simulations helped confirm the stability of the ligand-protein complexes predicted by docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed to guide the design of new compounds with enhanced potency. rsc.orgunar.ac.id

QSAR studies on quinazolinone derivatives have identified key structural features that influence their activity. For instance, a study on quinazolinones with antimicrobial activity revealed that substitutions at positions 2 and 3, the presence of halogens at positions 6 and 8, and amine groups at position 4 can enhance their biological effects. nih.gov Another QSAR study on quinazolinone derivatives as anticancer agents established a correlation between various physicochemical descriptors and their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

These models provide predictive power, allowing researchers to estimate the activity of newly designed, unsynthesized compounds. By highlighting the structural properties (e.g., steric, electrostatic, hydrophobic) that are positively or negatively correlated with activity, QSAR guides the optimization of lead compounds, such as identifying that a bulky substituent at a particular position may increase activity while a hydrogen bond donor at another may decrease it. rsc.orgnih.gov

In Silico Prediction of Biological Targets and Pathways

Computational approaches are also employed to predict the potential biological targets and associated pathways for novel compounds. This is particularly useful in the early stages of drug discovery to understand a compound's polypharmacology (ability to hit multiple targets) or to identify its primary mechanism of action.

For a series of newly synthesized dihydroquinazoline-2(1H)-one derivatives, bioinformatics prediction was used to identify potential key targets involved in their anticancer effects. nih.gov The analysis predicted that proteins such as ERBB2 (also known as HER2), SRC, TNF receptor, and AKT1 could be essential targets. nih.gov Subsequent molecular docking studies were then performed on one of these predicted targets (HER2) to validate the in silico hypothesis. nih.gov

These predictive studies help to generate hypotheses about a compound's mechanism of action, which can then be tested experimentally. By integrating data from chemical structure databases and biological pathway information, these in silico methods can rapidly screen for potential targets, saving significant time and resources in the drug discovery pipeline. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 7 Hydroxy 3,4 Dihydroquinazolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of dihydroquinazolinone derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, the connectivity of atoms, and the chemical environment of the nuclei. nih.gov

In ¹H NMR spectra of 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a similar core structure, characteristic signals can be observed. Protons of the N-H groups in the quinazoline (B50416) ring typically appear as broad singlets in the range of δ 6.45–8.52 ppm. mdpi.com Aromatic protons of the fused benzene (B151609) ring usually resonate between δ 6.50 and 8.00 ppm, with their specific chemical shifts and coupling constants dependent on the substitution pattern. mdpi.comrsc.org For instance, in several 2,3-dihydroquinazolinone derivatives, the aromatic protons show characteristic multiplets and doublets in the δ 6.65-7.95 ppm region. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is a key indicator, typically resonating in the downfield region around δ 163-166 ppm. rsc.org Carbons of the fused aromatic ring appear in the δ 114-149 ppm range. The signal for the C4 carbon (the CH₂ group in the heterocyclic ring) is typically found further upfield. rsc.org The correct structure of synthesized dihydroquinazoline-2(1H)-one derivatives is routinely confirmed using both ¹H and ¹³C NMR. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Dihydroquinazolinone Derivatives

| Compound Derivative | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Solvent |

|---|---|---|---|

| 2-(Phenyl)-2,3-dihydroquinazolinone analogue | 6.13 (s, 1H), 6.36 (s, 1H), 6.67 (d, 1H), 6.89 (t, 1H), 7.31-7.44 (m, 4H), 7.73-7.77 (m, 1H), 7.93 (d, 1H). rsc.org | 66.2, 114.9, 115.4, 117.7, 127.8, 128.8, 129.2, 133.4, 133.9, 141.1, 148.1, 163.9. rsc.org | CDCl₃ |

| 2-(p-Tolyl)-2,3-dihydroquinazolinone analogue | 2.39 (s, 3H), 5.78 (s, 1H), 5.87 (s, 1H), 6.67 (d, 1H), 6.90 (t, 1H). rsc.org | Not specified in source. | CDCl₃ |

| 2-(4-Nitrophenyl)-2,3-dihydroquinazolinone analogue | 5.39 (s, 1H), 5.82 (s, 1H), 6.65 (t, 2H), 7.13-7.18 (m, 1H), 7.34-7.44 (m, 1H), 7.62-7.69 (m, 2H), 8.1 (d, 2H). rsc.org | 82.6, 114.9, 117.9, 127.6, 127.8, 128.8, 130.3, 130.9, 132.4, 133.9, 141.0, 147.8, 163.9. rsc.org | DMSO-d₆ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org

In the mass spectra of these compounds, the molecular ion peak is typically observed as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct). rsc.orgnih.gov For example, in the analysis of a 2-(4-nitrophenyl) derivative, the sodium adduct [C₁₄H₁₁N₃O₃+Na]⁺ was observed with a calculated m/z of 292.0693 and a found m/z of 292.0695, confirming its elemental composition. rsc.org Similarly, for various N-(substituted-phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives, ESI-MS was used to confirm the molecular weight by identifying the [M+H]⁺ ion. mdpi.com The fragmentation patterns observed in MS/MS analysis can further provide structural information by revealing characteristic losses of functional groups, which helps in confirming the proposed structure.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Dihydroquinazolinone Derivatives

| Compound Derivative | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|

| 2-(4-Nitrophenyl)-2,3-dihydroquinazolinone analogue | [M+Na]⁺ | 292.0693 | 292.0695 rsc.org |

| 2-(4-Nitrophenyl)quinazolin-4(3H)-one analogue | [M+Na]⁺ | 290.0536 | 290.0536 rsc.org |

| N-(2-bromophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A7) | [M+H]⁺ | 442.08004 | 442.07788 mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For derivatives of this compound, the IR spectrum provides clear evidence for the key structural features.

The most prominent absorption bands include:

N-H Stretching: The N-H groups of the amide and amine functionalities typically show stretching vibrations in the region of 3100-3400 cm⁻¹. Often, two distinct bands can be observed, corresponding to the two N-H bonds in the dihydroquinazolinone ring. rsc.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide) group of the lactam ring is a defining feature, typically appearing in the range of 1640-1680 cm⁻¹. rsc.org

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1620 cm⁻¹ region. rsc.org

O-H Stretching: For the parent compound and its derivatives retaining the 7-hydroxy group, a broad absorption band for the phenolic O-H stretch would be expected around 3200-3600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Dihydroquinazolinone Derivatives

| Compound Derivative | N-H Stretch | C=O Stretch | Aromatic C=C Stretch |

|---|---|---|---|

| 2-(Phenyl)-2,3-dihydroquinazolinone analogue | 3307, 3176 | 1650 | 1618 rsc.org |

| 2-(4-Nitrophenyl)-2,3-dihydroquinazolinone analogue | 3278, 3174 | 1647 | 1608 rsc.org |

| 2-Methyl-2-phenyl-2,3-dihydroquinazolinone analogue | 3306, 3182 | 1658 | 1615 rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of synthesized this compound derivatives and for their isolation from reaction mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, a C18 stationary phase is employed with a mobile phase consisting of a mixture of an aqueous buffer (often containing phosphoric acid or ammonium (B1175870) salts to control pH) and an organic solvent like methanol (B129727) or acetonitrile. finechemicals.com.cn Detection is commonly performed using a UV detector set at a wavelength where the quinazolinone chromophore exhibits strong absorbance, such as 250 nm. finechemicals.com.cn

This method allows for the separation of the target compound from starting materials, by-products, and other impurities. The purity of the final product is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. For many synthetic procedures involving dihydroquinazoline-2(1H)-one derivatives, the purity of the final compounds was confirmed to be greater than 95% by HPLC analysis. nih.gov The retention time under specific conditions serves as a reliable identifier for the compound in a given analytical system.

Table 4: General RP-HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Shim-pack C18 (5 µm, 4.6 mm i.d. × 250 mm) finechemicals.com.cn |

| Mobile Phase | Methanol : Buffer (0.075 mol/L NH₄H₂PO₄, pH=3.0) = 50:50 finechemicals.com.cn |

| Flow Rate | 0.8 mL/min finechemicals.com.cn |

| Detection | UV at 250 nm finechemicals.com.cn |

| Purpose | Purity determination and quantitative analysis. finechemicals.com.cn |

Future Directions and Emerging Research Avenues for Dihydroquinazolin 2 1h One Chemistry and Biology

Exploration of Novel Synthetic Methodologies

The evolution of synthetic organic chemistry presents a continuous opportunity to develop more efficient, sustainable, and diverse methods for constructing the dihydroquinazolin-2(1H)-one core. Future research will likely pivot from classical multi-step procedures to more sophisticated and streamlined strategies.

One promising frontier is the advancement of solid-phase synthesis (SPS) . This technique allows for the rapid generation of large libraries of dihydroquinazolin-2(1H)-one derivatives by anchoring intermediates to a solid support, simplifying purification and enabling high-throughput screening. A recently developed strategy utilizes a tetrafunctional starting material, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, to create diverse 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, demonstrating the potential of SPS to overcome limitations in structural diversity imposed by attachment sites. nih.gov

Furthermore, the development of one-pot, multi-component reactions (MCRs) continues to be a major goal. These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. A notable example is the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines to efficiently produce diversely substituted 3,4-dihydroquinazolines. acs.org Similarly, the use of novel catalysts, such as pyridinium p-toluenesulfonate, has proven effective for the mild and efficient one-pot synthesis of related tetrahydroquinazoline-2,5-diones, suggesting avenues for analogous dihydroquinazolin-2(1H)-one synthesis. eurekaselect.com Future work will likely focus on discovering new catalytic systems, including biocatalysts and photocatalysts, to access novel chemical space under greener reaction conditions.

Discovery of Unexplored Biological Targets for Scaffold Engagement

While dihydroquinazolinone derivatives are known to interact with various biological targets, a vast landscape of potential protein interactions remains uncharted. Future research will increasingly focus on identifying and validating novel targets to expand the therapeutic applications of this scaffold.

Current research has identified the Transient Receptor Potential Melastatin 2 (TRPM2) channel as a target for 2,3-dihydroquinazolin-4(1H)-one derivatives, which act as inhibitors. nih.govbohrium.com This discovery opens the door for developing treatments for conditions where TRPM2 plays a critical role, such as oxidative stress-related cell death and certain inflammatory responses. nih.govbohrium.com

Bioinformatics and computational prediction tools are becoming indispensable in the quest for new targets. For instance, in studies of dihydroquinazoline-2(1H)-one derivatives with anticancer activity, bioinformatics analyses have predicted key targets such as ERBB2, SRC, TNF receptor, and AKT1 , which are pivotal in cancer progression. nih.gov These in silico predictions provide a roadmap for focused biological validation studies. The future will see a more profound integration of chemoproteomics and activity-based protein profiling to experimentally identify the direct binding partners of dihydroquinazolinone derivatives in complex biological systems, thereby uncovering unexpected therapeutic opportunities.

Development of Advanced Computational Design Strategies

Computational chemistry has transformed drug discovery from a process of serendipitous findings to one of rational design. For the dihydroquinazolin-2(1H)-one scaffold, advanced computational strategies are crucial for accelerating the development of potent and selective modulators of biological targets.

Virtual screening and molecular docking are powerful tools for identifying promising lead compounds from large chemical libraries. A 3D similarity-based virtual screening approach successfully identified a 2,3-dihydroquinazolin-4(1H)-one derivative as a TRPM2 inhibitor, demonstrating the utility of these methods. nih.govbohrium.com Molecular docking studies on newly synthesized quinazoline (B50416) derivatives have been used to predict binding modes and interactions with target proteins like the Epidermal Growth Factor Receptor (EGFR) kinase, guiding further optimization. researchgate.net

Beyond ligand-target interactions, Quantitative Structure-Activity Relationship (QSAR) models are vital for understanding the physicochemical properties that govern biological activity. By constructing reliable 3D-QSAR models, researchers can identify key structural features, such as the influence of electrostatic and hydrophobic fields, that determine the inhibitory potency of quinazolinone derivatives against targets like matrix metalloproteinase-13 (MMP-13). nih.gov These models, combined with molecular dynamics simulations, provide a dynamic view of ligand-receptor complexes and can predict the stability of interactions, offering profound insights for designing next-generation inhibitors with improved pharmacokinetic properties. nih.gov The future will likely involve the application of artificial intelligence and machine learning algorithms to build more predictive models that can navigate vast chemical spaces and design novel scaffolds with desired biological activities.

Integration with Proteomics and Metabolomics for Comprehensive Biological Understanding

To fully grasp the biological effects of dihydroquinazolin-2(1H)-one derivatives, it is essential to look beyond single-target interactions and embrace a systems-level perspective. The integration of 'omics' technologies, particularly proteomics and metabolomics, offers a powerful approach to achieve a comprehensive understanding of how these compounds modulate cellular networks.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with a compound. mdpi.com This can help elucidate the mechanism of action, identify biomarkers of drug response, and uncover potential off-target effects. Metabolomics , which profiles the complete set of small-molecule metabolites, provides a functional readout of the cellular state and can highlight metabolic pathways perturbed by a drug candidate. mdpi.comnih.gov

A recent study on 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines utilized a liquid chromatography-mass spectrometry (LC-MS)-based metabolomics approach. nih.gov This analysis identified the specific biochemical pathways that were altered upon exposure to the compounds, providing crucial insights into their anticancer mechanisms that would not be apparent from traditional biochemical assays alone. nih.gov The synergistic use of proteomics and metabolomics allows researchers to build detailed models of a compound's cellular effects, correlating changes in protein networks with functional metabolic outputs. metabolon.comresearchgate.net This integrated 'multi-omics' approach will be indispensable for advancing the development of more effective and safer therapies based on the dihydroquinazolin-2(1H)-one scaffold.

Research Findings on Dihydroquinazolin-2(1H)-one Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Key Finding |

| CA1-e | A2780 (Ovarian Cancer) | 22.76 | Potent cytotoxic effect among tested derivatives. nih.gov |

| CA1-g | A2780 (Ovarian Cancer) | 22.94 | Similar potent cytotoxicity to CA1-e. nih.gov |

| CA1-e | HepG-2 (Liver Cancer) | 37.59 | Moderate cytotoxic effect. nih.gov |

| CA1-g | HepG-2 (Liver Cancer) | 45.41 | Moderate cytotoxic effect. nih.gov |

| CA1-7 | DPPH Assay | 57.99 | Demonstrated antioxidant activity. nih.gov |

| D9 | TRPM2 Channel | 3.7 | Significant inhibitory activity against the TRPM2 channel. nih.gov |

Q & A

Basic: What are the standard synthetic protocols for 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, and how do catalyst choices influence reaction efficiency?

Methodological Answer:

The compound is typically synthesized via cyclization reactions involving isatoic anhydride and aldehydes or amines under acidic conditions. For example:

- Heterogeneous solid acid catalysts (e.g., zeolites or sulfonated carbon) are used to enhance reaction efficiency and recyclability. These catalysts promote cyclization at moderate temperatures (80–100°C) with reduced side products .

- Homogeneous acids like p-TsOH (para-toluenesulfonic acid) are employed in refluxing ethanol/water mixtures, yielding the product in 2–4 hours. However, this method requires catalyst stoichiometry adjustments to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.